molecular formula C15H12I3NO7S B14257515 O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine CAS No. 185038-82-8

O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine

Cat. No.: B14257515
CAS No.: 185038-82-8
M. Wt: 731.0 g/mol
InChI Key: XICSABSGZUHGRY-NSHDSACASA-N
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Description

O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is a complex organic compound with the molecular formula C15H12I3NO7S. It is characterized by the presence of multiple iodine atoms and a sulfooxy group attached to a phenyl ring, making it a highly iodinated derivative of L-tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine typically involves the iodination of L-tyrosine followed by sulfonation. The process begins with the iodination of the phenolic hydroxyl group of L-tyrosine using iodine and an oxidizing agent such as iodic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated derivatives .

Scientific Research Applications

O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to thyroid function due to its high iodine content.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and signaling pathways. The sulfooxy group may also influence its solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is unique due to its specific pattern of iodination and the presence of a sulfooxy group.

Properties

CAS No.

185038-82-8

Molecular Formula

C15H12I3NO7S

Molecular Weight

731.0 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO7S/c16-8-3-7(4-11(19)15(20)21)1-2-12(8)25-13-5-10(18)14(6-9(13)17)26-27(22,23)24/h1-3,5-6,11H,4,19H2,(H,20,21)(H,22,23,24)/t11-/m0/s1

InChI Key

XICSABSGZUHGRY-NSHDSACASA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I

Origin of Product

United States

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